Discovery and Bioactivity of 13-Oxo-9E,11E-octadecadienoic Acid from Salicornia herbacea: A Technical Overview
Discovery and Bioactivity of 13-Oxo-9E,11E-octadecadienoic Acid from Salicornia herbacea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of 13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE), a bioactive lipid compound identified in the halophyte Salicornia herbacea. This document details the experimental methodologies for its extraction and purification, summarizes key quantitative findings on its anti-cancer and anti-inflammatory properties, and visualizes the associated molecular signaling pathways.
Introduction
Salicornia herbacea, a salt-tolerant coastal plant, has been investigated for its various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Bioassay-guided fractionation of extracts from this plant has led to the isolation of 13-Oxo-9E,11E-octadecadienoic acid (also known as 13-KODE), a derivative of linoleic acid.[1][2] This compound has demonstrated significant potential as a therapeutic agent, particularly in targeting breast cancer stem cells (BCSCs) and modulating inflammatory responses.[2][3] This guide serves as a technical resource for researchers interested in the properties and mechanisms of 13-Oxo-ODE.
Isolation and Identification of 13-Oxo-ODE
The isolation of 13-Oxo-ODE from Salicornia herbacea is a multi-step process involving extraction, fractionation, and purification. The identity of the compound is then confirmed using spectrometric techniques.
Experimental Protocols
2.1. Extraction:
-
Sample Preparation: Dried and ground Salicornia herbacea (1000 g) is used as the starting material.[2][3]
-
Methanol (B129727) Incubation: The ground sample is incubated with 100% methanol at a temperature of 28-32°C overnight in a shaking incubator.[2][3]
-
Solvent Evaporation: The methanol-extracted samples are combined with distilled water in a 1:1 ratio. All methanol is subsequently removed using a rotary evaporator.[2][3]
-
Solvent Partitioning: The remaining aqueous sample is combined with an equal volume of ethyl acetate (B1210297). The ethyl acetate fraction, containing the compound of interest, is isolated and the solvent is evaporated.[3] The resulting purified samples are dissolved in 100% methanol.[2]
2.2. Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography to separate compounds based on their polarity.
-
Preparatory Thin-Layer Chromatography (TLC): Further separation is achieved using preparatory TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification of 13-Oxo-ODE is performed using preparatory HPLC.[3]
2.3. Identification:
The structural elucidation of the purified compound is carried out using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, confirming its identity as 13-Oxo-9E,11E-octadecadienoic acid.[2]
Biological Activities and Quantitative Data
13-Oxo-ODE has been shown to exhibit potent biological effects, particularly in the realms of oncology and inflammation.
Anti-Breast Cancer Stem Cell (BCSC) Activity
13-Oxo-ODE has been identified as an inhibitor of breast cancer stem cells.[3] Its effects have been quantified through various in vitro assays.
Table 1: Effect of 13-Oxo-ODE on Breast Cancer Cells
| Assay | Cell Line | Concentration Range of 13-Oxo-ODE (µM) | Observed Effect | Citation |
| Cell Viability (MTS Assay) | Breast Cancer Cells | 0-400 | Dose-dependent suppression of cell proliferation. | [3] |
| Mammosphere Formation | Breast Cancer Stem Cells | Not specified | Inhibition of mammosphere formation and proliferation. | [3] |
| Apoptosis | Breast Cancer Stem Cells | Not specified | Increased apoptosis of BCSCs. | [3] |
| BCSC Marker Expression | Breast Cancer Stem Cells | Not specified | Reduction in the CD44high/CD24low subpopulation and ALDH expression. | [3] |
| Gene Expression (c-myc) | Breast Cancer Stem Cells | Not specified | Decreased c-myc gene expression. | [3] |
Anti-Inflammatory Activity
13-Oxo-ODE has also demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[2]
Table 2: Anti-Inflammatory Effects of 13-Oxo-ODE
| Assay | Cell Line | Concentration of 13-Oxo-ODE (µM) | Observed Effect | Citation |
| Cell Proliferation | RAW 264.7 Macrophages | Up to 100 | No growth inhibition. | [2] |
| Cell Proliferation | RAW 264.7 Macrophages | 200 | 42% inhibition of cell proliferation. | [2] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Not specified | Inhibition of LPS-induced NO production. | [2] |
| Pro-inflammatory Cytokine Expression | LPS-stimulated RAW 264.7 | Not specified | Suppression of LPS-induced TNF-α and IL-1β expression. | [2] |
| Reactive Oxygen Species (ROS) Production | LPS-stimulated RAW 264.7 | Not specified | Significant reduction in LPS-induced ROS production. | [2] |
Signaling Pathways
The biological activities of 13-Oxo-ODE are attributed to its modulation of specific intracellular signaling pathways.
Downregulation of c-Myc in Breast Cancer Stem Cells
13-Oxo-ODE has been found to suppress the viability of breast cancer stem cells by downregulating the expression of the proto-oncogene c-Myc.[3] This leads to an increase in BCSC apoptosis and a reduction in their characteristic markers.
Caption: Downregulation of c-Myc by 13-Oxo-ODE in BCSCs.
Anti-Inflammatory Signaling Cascade
The anti-inflammatory effects of 13-Oxo-ODE are mediated through the inhibition of pro-inflammatory pathways (NF-κB and MAPK) and the activation of the antioxidant Nrf2/HO-1 pathway.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
